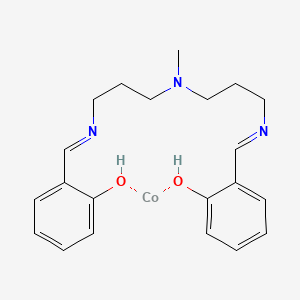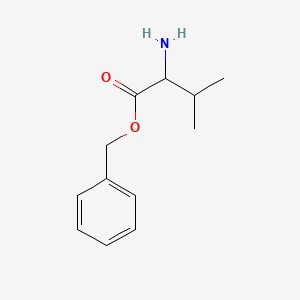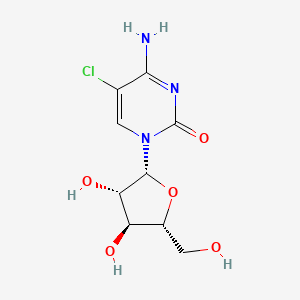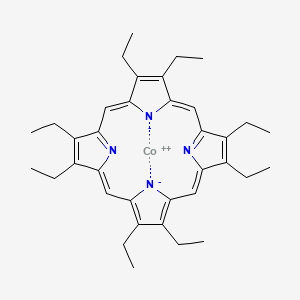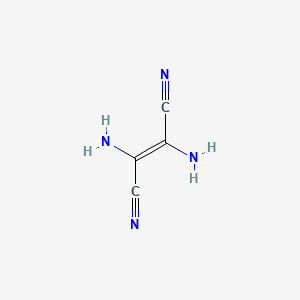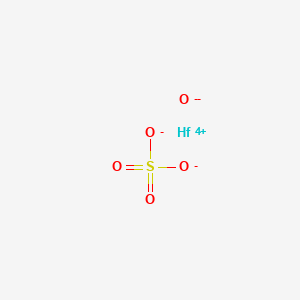
Ácido L-2-aminobutírico D1 (Contiene hasta un 3% de d0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-2-Aminobutyric Acid D1 is an unnatural amino acid that serves as a key intermediate in the synthesis of several important pharmaceuticals. It is particularly valued for its role in the production of chiral drugs, such as anti-epileptic Levetiracetam, anti-tuberculotic Ethambutol, and Brivaracetam . The compound is characterized by its ability to be synthesized through both chemical and enzymatic methods, making it a versatile component in various industrial applications.
Aplicaciones Científicas De Investigación
L-2-Aminobutyric Acid D1 has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
L-2-Aminobutyric Acid (L-ABA) primarily targets enzymes involved in amino acid metabolism. One of its key targets is threonine deaminase , which catalyzes the conversion of threonine to 2-ketobutyrate, a precursor for L-ABA synthesis . Additionally, L-ABA interacts with leucine dehydrogenase , facilitating the conversion of 2-ketobutyrate to L-ABA .
Mode of Action
L-ABA interacts with its target enzymes by binding to their active sites, thereby influencing their catalytic activity. For instance, the binding of L-ABA to threonine deaminase enhances the enzyme’s ability to convert threonine to 2-ketobutyrate. Similarly, its interaction with leucine dehydrogenase promotes the reduction of 2-ketobutyrate to L-ABA .
Biochemical Pathways
The primary biochemical pathway affected by L-ABA involves the threonine degradation pathway . This pathway includes the conversion of threonine to 2-ketobutyrate by threonine deaminase, followed by the reduction of 2-ketobutyrate to L-ABA by leucine dehydrogenase . The downstream effects include the production of intermediates that are crucial for the synthesis of various chiral drugs, such as anti-epileptic and anti-tuberculotic medications .
Pharmacokinetics
The pharmacokinetics of L-ABA, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability. L-ABA is absorbed efficiently in the gastrointestinal tract and distributed throughout the body. It undergoes minimal metabolism, primarily being excreted unchanged in the urine . This efficient ADME profile ensures that L-ABA maintains its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, L-ABA’s action results in the modulation of amino acid metabolism, leading to the production of key intermediates for drug synthesis. At the cellular level, this modulation can influence various metabolic processes, potentially enhancing the synthesis of therapeutic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of cofactors can significantly influence the action, efficacy, and stability of L-ABA. Optimal pH and temperature conditions are crucial for the enzymatic reactions involving L-ABA. Additionally, the presence of cofactors like NADH is essential for the activity of leucine dehydrogenase . Variations in these environmental factors can affect the overall efficiency of L-ABA’s action.
Análisis Bioquímico
Biochemical Properties
L-2-Aminobutyric Acid D1 plays a crucial role in biochemical reactions, particularly in the synthesis of chiral drugs. It interacts with several enzymes, including threonine deaminase and leucine dehydrogenase, which are involved in its production from L-threonine . Threonine deaminase catalyzes the deamination of L-threonine to produce α-ketobutyric acid, which is then converted to L-2-Aminobutyric Acid D1 by leucine dehydrogenase . These interactions are essential for the efficient production of L-2-Aminobutyric Acid D1 and highlight its importance in biochemical pathways.
Cellular Effects
L-2-Aminobutyric Acid D1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the metabolic reprogramming of immune cells, which is crucial for their activation and function . Additionally, L-2-Aminobutyric Acid D1 can modulate the activity of enzymes involved in amino acid metabolism, thereby impacting cellular energy production and biosynthesis . These effects underscore the compound’s significance in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of L-2-Aminobutyric Acid D1 involves its interaction with specific enzymes and biomolecules. It binds to threonine deaminase and leucine dehydrogenase, facilitating the conversion of L-threonine to L-2-Aminobutyric Acid D1 . This process involves the transfer of amino groups and the regeneration of NADH, which are critical for the compound’s synthesis . Additionally, L-2-Aminobutyric Acid D1 can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s role in biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-2-Aminobutyric Acid D1 can change over time due to its stability and degradation. Studies have shown that the compound’s stability can be enhanced through genetic engineering of the enzymes involved in its production . For example, modifications to threonine deaminase have been shown to improve its thermostability, thereby increasing the overall yield of L-2-Aminobutyric Acid D1 . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of metabolic reprogramming and enzyme activity .
Dosage Effects in Animal Models
The effects of L-2-Aminobutyric Acid D1 vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to increased production of chiral drugs, but may also result in toxic or adverse effects . For instance, high doses of L-2-Aminobutyric Acid D1 have been associated with alterations in feed intake and metabolic parameters in dairy cows . Similarly, in chickens, varying doses of the compound have been shown to affect growth performance, immune responses, and blood parameters . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing adverse outcomes.
Metabolic Pathways
L-2-Aminobutyric Acid D1 is involved in several metabolic pathways, including the synthesis of chiral drugs and amino acid metabolism. The compound is produced through the deamination of L-threonine by threonine deaminase, followed by the reduction of α-ketobutyric acid by leucine dehydrogenase . These enzymes play a critical role in the metabolic flux and regulation of L-2-Aminobutyric Acid D1 synthesis . Additionally, the compound can influence other metabolic pathways by modulating the activity of enzymes involved in amino acid and energy metabolism .
Transport and Distribution
The transport and distribution of L-2-Aminobutyric Acid D1 within cells and tissues involve specific transporters and binding proteins. Studies have shown that the compound can be transported into cells via amino acid transporters, such as the large neutral amino acid transporter 1 (LAT1) . Once inside the cell, L-2-Aminobutyric Acid D1 can interact with various binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s function and distribution within the cell.
Subcellular Localization
L-2-Aminobutyric Acid D1 is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to different organelles through post-translational modifications and targeting signals . For example, it may be directed to the mitochondria, where it can influence energy metabolism and enzyme activity . Additionally, L-2-Aminobutyric Acid D1 can be localized to the cytoplasm, where it interacts with enzymes involved in amino acid metabolism . These subcellular localizations are crucial for the compound’s activity and function within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-2-Aminobutyric Acid D1 can be synthesized through several methods:
Chemical Synthesis: This includes ammonolysis of α-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction. these methods often face challenges such as poor selectivity, harsh reaction conditions, and difficulty in separation and purification.
Enzymatic Synthesis: This involves the use of biotransformation and bio-refining techniques.
Industrial Production Methods:
Análisis De Reacciones Químicas
L-2-Aminobutyric Acid D1 undergoes various chemical reactions:
Oxidation and Reduction: The compound can be reduced to produce (S)-2-amino butanol, a key intermediate for Ethambutol.
Substitution Reactions: It can participate in ammonolysis reactions with α-halogen acids.
Common Reagents and Conditions: Typical reagents include α-halogen acids, reducing agents, and enzymes such as threonine deaminase and leucine dehydrogenase.
Major Products: The major products formed include chiral intermediates for pharmaceuticals like Levetiracetam and Ethambutol.
Comparación Con Compuestos Similares
L-2-Aminobutyric Acid D1 can be compared with other similar compounds:
DL-2-Aminobutyric Acid: This is a racemic mixture of L- and D-forms and is commonly used in peptide synthesis.
2-Aminoisobutyric Acid: Another similar compound used in organic synthesis.
4-Aminobutyric Acid: Known for its role in neurotransmission.
Uniqueness: L-2-Aminobutyric Acid D1 is unique due to its high selectivity and efficiency in producing chiral intermediates for pharmaceuticals. Its ability to be synthesized through both chemical and enzymatic methods adds to its versatility and industrial value .
Propiedades
Número CAS |
175274-24-5 |
|---|---|
Fórmula molecular |
C₄H₈DNO₂ |
Peso molecular |
104.13 |
Sinónimos |
2-Amino-butanoic-2-d Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)
